Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate
Overview
Description
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate is a synthetic compound that merges the structural elements of benzo[d][1,3]dioxole and 1,3,4-thiadiazole
Mechanism of Action
Target of Action
Compounds with a benzo[d][1,3]dioxole subunit have been reported to have potential applications in various fields such as organic synthesis, pharmaceutics, ligand chemistry, semiconducting materials, biochemistry, and catalysis .
Mode of Action
Compounds with a benzo[d][1,3]dioxole subunit have been explored for their potential applications in various fields, indicating a broad spectrum of interactions with biological targets .
Biochemical Pathways
Compounds with a benzo[d][1,3]dioxole subunit have been reported to act as antioxidants, antitumor agents, anti-infective agents, cytokine inducers, and immuno-modulators .
Result of Action
Compounds with a benzo[d][1,3]dioxole subunit have been reported to induce time- and dose-dependent apoptotic cell death in mcf-7 human breast carcinoma cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate typically involves multiple steps:
Formation of Benzo[d][1,3]dioxole-5-carboxamido intermediate: : This step involves the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with suitable amines under amide-bond forming conditions.
Synthesis of 1,3,4-thiadiazole derivative: : This derivative is generally synthesized by cyclizing thiosemicarbazide with carboxylic acid chlorides or anhydrides.
Thiol-Ester Coupling: : The thiadiazole-thiol group is then coupled with the ethyl 2-bromoacetamidoacetate through a nucleophilic substitution reaction.
Final Coupling Reaction: : Finally, the intermediate from step 3 is reacted with the amide intermediate from step 1 to yield the final product.
Industrial Production Methods
Industrial production involves optimizing the reaction conditions to maximize yield and purity. Solvent choice, temperature control, and reaction time are crucial. Techniques like continuous flow synthesis and automated batch reactions may be employed to streamline production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, especially at the sulfur and amide functionalities.
Reduction: : Reduction of the thiadiazole or amide group can be achieved using reducing agents like lithium aluminium hydride.
Substitution: : Nucleophilic or electrophilic substitution can occur at various reactive sites of the molecule, particularly the benzo[d][1,3]dioxole and thiadiazole moieties.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Lithium aluminium hydride, sodium borohydride.
Substitution: : Alkyl halides, acyl chlorides, various nucleophiles.
Major Products
Oxidation: : Sulfoxides, sulfones.
Reduction: : Amines, alcohols.
Substitution: : Various substituted derivatives depending on the reacting groups.
Scientific Research Applications
Chemistry
This compound is used as an intermediate in the synthesis of complex organic molecules, owing to its multifunctional nature.
Biology
Medicine
Research is ongoing into its potential as a pharmacophore for the development of new drugs, particularly in oncology and antimicrobial studies.
Industry
In industrial applications, it could be a precursor in the synthesis of materials with specific electronic or photochemical properties.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-oxadiazol-2-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-4-yl)thio)acetamido)acetate
Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,2,3-thiadiazol-2-yl)thio)acetamido)acetate
Uniqueness
What sets Ethyl 2-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)acetate apart is the specific positioning of the thiadiazole and benzo[d][1,3]dioxole moieties. This configuration provides unique chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 2-[[2-[[5-(1,3-benzodioxole-5-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O6S2/c1-2-24-13(22)6-17-12(21)7-27-16-20-19-15(28-16)18-14(23)9-3-4-10-11(5-9)26-8-25-10/h3-5H,2,6-8H2,1H3,(H,17,21)(H,18,19,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXGKTKVDQBGRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CSC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O6S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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